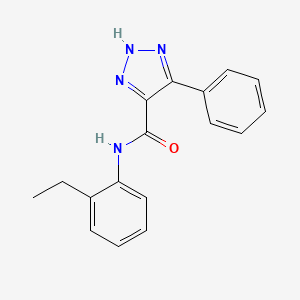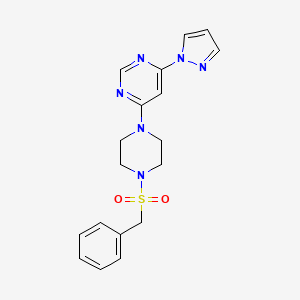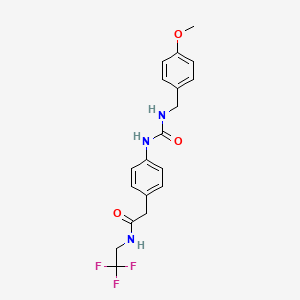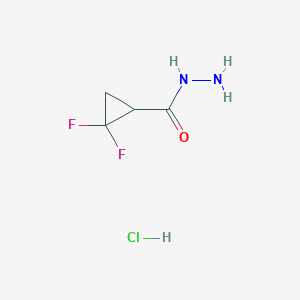
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(m-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-(m-tolyl)urea, also known as DMXAA, is a small molecule that has been studied for its potential use in cancer treatment. It was first discovered in the 1990s and has since been the subject of numerous studies investigating its mechanism of action and potential therapeutic benefits.
Wissenschaftliche Forschungsanwendungen
Glycoluril Analogues and Their Applications
Glycolurils, which share a structural motif with the compound , have found extensive use in various scientific and technological fields. These compounds are notable for their pharmacological activities, including antibacterial and neurotropic effects, and serve as key building blocks in supramolecular chemistry. Their applications extend to explosives, gelators, and more, highlighting the importance of developing new synthetic methods for glycolurils and their analogues (Kravchenko et al., 2018).
Synthesis and Internal Standards for Pharmacokinetics
Deuterium-labeled derivatives of similar compounds, such as AR-A014418, have been synthesized for use as internal standards in liquid chromatography–mass spectrometry (LC–MS) analysis. This is particularly important for pharmacokinetic studies, including drug absorption and distribution investigations, demonstrating the utility of these compounds in developing precise analytical methods for drug research (Liang et al., 2020).
Antiparkinsonian Activity
Some urea and thiourea derivatives of thiazolidine-based compounds have been investigated for their antiparkinsonian activity. These studies have revealed significant potential in treating Parkinson's disease, providing a basis for future drug design and development in neurodegenerative disorder therapeutics (Azam et al., 2009).
Supramolecular Chemistry
The synthesis of oxazolidinone derivatives, which share a common functional group with the compound of interest, underscores the role of these molecules in supramolecular chemistry. Their ability to form enantiomerically pure diols through selective reactions exemplifies the precision achievable in synthetic organic chemistry, which is crucial for developing chiral materials and catalysts (Gaul & Seebach, 2002).
Catalytic Applications
The catalytic oxidative carbonylation of amines to form ureas, carbamates, and oxazolidinones using palladium-based catalyst systems showcases the application of such compounds in green chemistry. These reactions facilitate the synthesis of high-value chemicals from simple precursors, contributing to more sustainable industrial processes (Peng et al., 2008).
Eigenschaften
IUPAC Name |
1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-13-5-3-6-14(11-13)19-18(22)20-16-12-15(7-8-17(16)25-2)21-9-4-10-26(21,23)24/h3,5-8,11-12H,4,9-10H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAKCHGAGNFONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Tert-butylphenyl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2820433.png)
![3-[4-(2,6-dimethylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2820434.png)
![2,5-dimethyl-N-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2820437.png)

![2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine trihydrochloride](/img/structure/B2820439.png)

![3-Benzyl-2-[(2-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2820443.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2820444.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2820447.png)



